
4-Benzyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1H-indole is an organic compound that belongs to the class of indoles. It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors and pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators .
Synthesis Analysis
The synthesis of 4-Benzyl-1H-indole involves various techniques. For instance, it has been used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives . A study also reported the synthesis of 4-Benzyl-1H-indole through a one-pot three-component reaction .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The structure of 4-Benzyl-1H-indole was confirmed by 1H NMR and LCMS Spectroscopy .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are crucial in medicinal chemistry due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
4-Benzyl-1H-indole has a molecular weight of 207.27 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antiviral Activity
4-Benzyl-1H-indole derivatives have been studied for their potential as antiviral agents. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives, which can be screened for antiviral efficacy.
Anti-inflammatory Properties
Indole derivatives, including those of 4-Benzyl-1H-indole, are known to possess anti-inflammatory properties. This makes them valuable in the development of treatments for chronic inflammatory diseases .
Anticancer Applications
The indole nucleus is a common structure found in many synthetic drug molecules with anticancer properties. 4-Benzyl-1H-indole derivatives can bind with high affinity to multiple receptors, which is useful in cancer treatment strategies .
Synthesis of Heterocyclic Frameworks
Indole serves as a versatile building block in cycloaddition reactions, which are crucial for synthesizing diverse heterocyclic frameworks. These frameworks are important in the development of pharmaceuticals and bioactive molecules .
Organic Phosphorescence
Indole derivatives are significant in the field of room temperature ultralong organic phosphorescence (RTUOP). Although not directly related to 4-Benzyl-1H-indole, the study of indole derivatives like 1H-benzo[f]indole informs the potential applications of similar compounds in RTUOP .
Enantioselective Synthesis
4-Benzyl-1H-indole derivatives are used in enantioselective synthesis, which is vital for creating pharmaceuticals with specific chiral properties. This application is crucial in the production of drugs that must interact in a specific manner with biological systems.
Mechanism of Action
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors , which suggests that 4-Benzyl-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Benzyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole is a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . Indole derivatives are known to affect various biological pathways, suggesting that 4-Benzyl-1H-indole may also influence multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to have diverse biological activities and therapeutic potential , suggesting that they likely have favorable pharmacokinetic properties. The S atom in indole enhances the molecule’s lipo-solubility , which could impact the bioavailability of 4-Benzyl-1H-indole.
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, certain indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus . This suggests that 4-Benzyl-1H-indole may also have significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-1H-indole. For instance, indole is a signaling molecule produced both by bacteria and plants, and its signaling role between microbes and in the human gut has been discussed . This suggests that the microbial environment could influence the action of 4-Benzyl-1H-indole. Additionally, indole and its derivatives are traditionally obtained from coal tar but can also be produced from glucose or tryptophan by fermentation , indicating that the production environment can also impact the properties of 4-Benzyl-1H-indole.
Safety and Hazards
Future Directions
Recent research has focused on synthesizing indole-sulfonamide derivatives, which have shown strong antimicrobial actions . This work aims to help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds . Another study highlighted the synthesis of new sulfonamide-based indole derivatives using 1H-indole-2-carboxylic acid as a starting material .
properties
IUPAC Name |
4-benzyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-13-7-4-8-15-14(13)9-10-16-15/h1-10,16H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDSFRFGQOVPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CNC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600068 |
Source


|
| Record name | 4-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1H-indole | |
CAS RN |
50614-90-9 |
Source


|
| Record name | 4-Benzyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

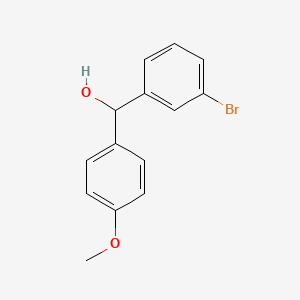

![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)
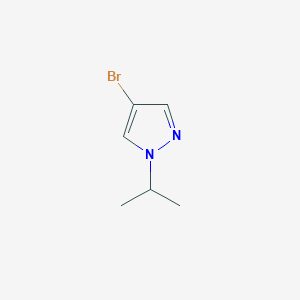


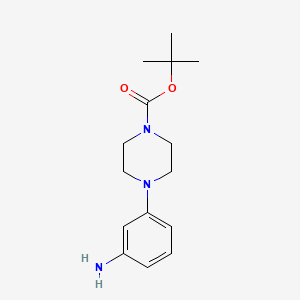
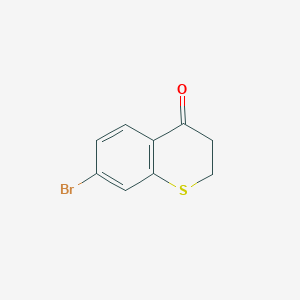

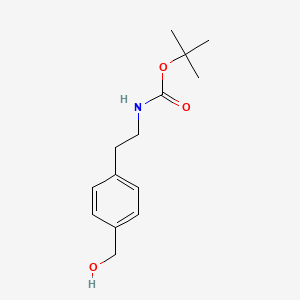
![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)
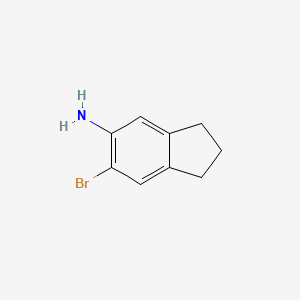

![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)